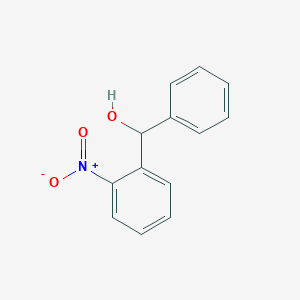

(2-Nitrophenyl)(phenyl)methanol

Overview

Description

“(2-Nitrophenyl)(phenyl)methanol” is a chemical compound with the CAS Number: 5176-12-5 . It has a molecular weight of 229.24 and its IUPAC name is this compound . The compound is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H11NO3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9,13,15H . This compound contains a total of 29 bonds, including 18 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), 1 hydroxyl group, and 1 secondary .Chemical Reactions Analysis

Compounds based on a (2-nitrophenyl)methanol scaffold have been shown to be promising inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .Physical And Chemical Properties Analysis

“this compound” is a solid or semi-solid or lump or liquid at room temperature .Scientific Research Applications

Photochemical Reactions

- Methanol Photorelease and ATP Release from Caged Compounds : The photochemical reaction mechanisms of 2-nitrobenzyl compounds, including methanol photorelease from 2-nitrobenzyl methyl ether and ATP release from caged ATP, were studied, revealing important insights for applications in bioagents (Il'ichev, Schwörer, & Wirz, 2004).

Biochemical Applications

- Inhibitors of PqsD in Pseudomonas aeruginosa : (2-Nitrophenyl)methanol derivatives have shown potential as inhibitors of PqsD, an enzyme crucial in Pseudomonas aeruginosa's cell-to-cell communication. This research is vital in developing new anti-infectives (Storz et al., 2014).

Undergraduate Organic Laboratory Research

- Synthesis in Organic Laboratory : Undergraduate students synthesized tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran, employing a Montmorillonite K10 clay-catalyzed reaction with p-nitrobenzaldehye and methanol, highlighting the compound's educational utility in practical organic chemistry (Dintzner et al., 2012).

Organic Chemistry Applications

Reagent for Metal-Free Reduction : (2-Nitrophenyl)(phenyl)methanol derivatives have been used as reagents for metal-free reduction of nitro aromatic compounds, indicating their utility in organic synthesis (Giomi, Alfini, & Brandi, 2011).

Solvatochromism Investigation : Research into the solvatochromic behavior of nitro-substituted compounds, including 4-[[(4-nitrophenyl)methylene]imino]phenols, has been carried out. This is significant for understanding solvent interactions in complex mixtures (Nandi et al., 2012).

Mechanism of Action

Target of Action

The primary target of (2-Nitrophenyl)(phenyl)methanol is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which allows them to behave collectively rather than as individuals .

Mode of Action

This compound interacts with its target, PqsD, by inhibiting its function . This inhibition disrupts the QS system, preventing the bacteria from coordinating their actions and behaviors . The most promising molecule displayed anti-biofilm activity and a tight-binding mode of action .

Biochemical Pathways

The inhibition of PqsD by this compound affects the production of signal molecules HHQ and PQS in P. aeruginosa . These molecules are part of the QS system and are crucial for the bacteria’s collective behavior . By inhibiting PqsD, the compound disrupts these pathways and their downstream effects, including biofilm formation .

Result of Action

The result of the action of this compound is the disruption of the QS system in P. aeruginosa, leading to a decrease in biofilm formation . This can potentially reduce the bacteria’s resistance to antibiotics and make them more susceptible to treatment .

Safety and Hazards

Future Directions

Recent studies have shown that compounds based on a (2-nitrophenyl)methanol scaffold are promising inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . The most promising molecule displayed anti-biofilm activity and a tight-binding mode of action . This discovery provides new perspectives towards the application of PqsD inhibitors as anti-infectives .

Biochemical Analysis

Biochemical Properties

(2-Nitrophenyl)(phenyl)methanol has been identified as a promising inhibitor of PqsD, a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . The compound interacts with this enzyme, potentially disrupting its normal function .

Cellular Effects

The effects of this compound on cells are primarily observed in its interactions with Pseudomonas aeruginosa. The compound has been shown to inhibit the production of signal molecules HHQ and PQS in this bacterium .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the PqsD enzyme. This binding potentially inhibits the enzyme’s normal function, disrupting the biosynthesis of signal molecules in Pseudomonas aeruginosa .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. The compound’s in vitro potency against recombinant PqsD and its effect on signal molecule production in Pseudomonas aeruginosa have been examined .

Metabolic Pathways

Its interaction with the PqsD enzyme suggests it may influence the biosynthesis of signal molecules in Pseudomonas aeruginosa .

properties

IUPAC Name |

(2-nitrophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHHQWUKHCUKLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339366 | |

| Record name | (2-Nitrophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5176-12-5 | |

| Record name | (2-Nitrophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol](/img/structure/B1618643.png)

![Benzenamine, 2-methoxy-5-methyl-4-[(4-nitrophenyl)azo]-](/img/structure/B1618648.png)

![Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl-](/img/structure/B1618660.png)

![1,4-Benzenediamine, N,N,N',N'-tetrakis[4-(diethylamino)phenyl]-](/img/structure/B1618663.png)